6-phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro-1H-indazol-4-hydrazone is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry and materials science. This compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and an indazole core, which contribute to its intriguing chemical properties and biological activities. The compound's molecular formula is , with a molecular weight of approximately .
The synthesis of 6-phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro-1H-indazol-4-hydrazone typically involves several key steps:
Industrial production may involve optimizing these synthetic routes using techniques such as high-performance liquid chromatography (HPLC) for purification .
The molecular structure of 6-phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro-1H-indazol-4-hydrazone can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | 4-hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine |
| Canonical SMILES | C1C(CC(=NN)C2=C1NN=C2NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
The structural analysis indicates that the trifluoromethyl group enhances lipophilicity and may influence biological activity due to its electronegative properties .
The compound can undergo various chemical reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous or organic solvent |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Phenylboronic acids | Palladium-catalyzed conditions |
These reactions highlight the versatility of the compound in synthetic organic chemistry .
The mechanism of action for 6-phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro-1H-indazol-4-hydrazone is not extensively documented but can be inferred based on its structure:
Further studies are required to elucidate specific pathways and interactions in biological systems .
The physical and chemical properties of 6-phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro-1H-indazol-4-hydrazone include:
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO, methanol |
| Melting Point | Not specified |
| Stability | Stable under standard lab conditions |
These properties suggest potential utility in various applications within medicinal chemistry .
The compound has several potential applications:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: